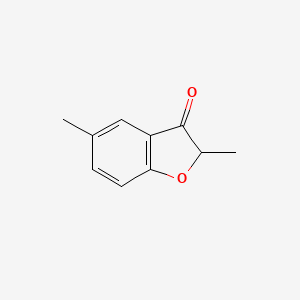
3(2H)-Benzofuranone, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2,5-dimethyl- can be achieved through several methods. One common method involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars . This reaction typically requires heat and results in the formation of various flavor compounds, including 3(2H)-Benzofuranone, 2,5-dimethyl-.
Another method involves the use of biosynthetic pathways in fruits and plants. Enzymatic steps convert precursors into the desired compound . Industrial production often relies on chemical synthesis due to the higher yields and control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3(2H)-Benzofuranone, 2,5-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3(2H)-Benzofuranone, 2,5-dimethyl- exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . It also interacts with cellular pathways involved in oxidative stress response .
Comparison with Similar Compounds
3(2H)-Benzofuranone, 2,5-dimethyl- is often compared with other similar compounds such as:
4-Hydroxy-5-methyl-3(2H)-furanone: Known for its sweet, caramel-like aroma, but with a slightly different flavor profile.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with a fruity aroma, commonly found in various fruits.
The uniqueness of 3(2H)-Benzofuranone, 2,5-dimethyl- lies in its specific aroma profile and its widespread occurrence in nature, making it a valuable compound in the flavor and fragrance industry .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,5-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-9-8(5-6)10(11)7(2)12-9/h3-5,7H,1-2H3 |
InChI Key |
DQPPICLXWCIFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


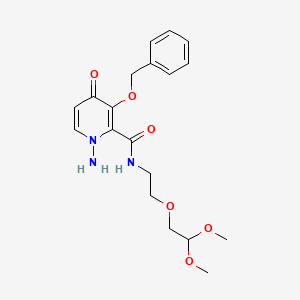


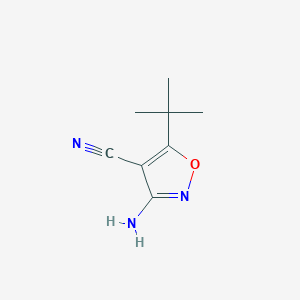
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
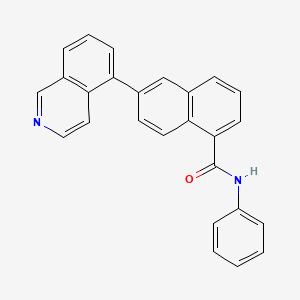

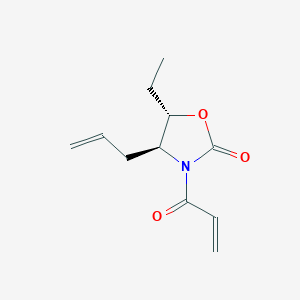
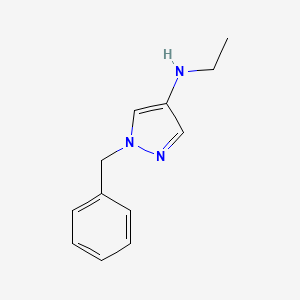

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207132.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
